molecular formula C24H29NO5 B8196851 (2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoic acid

(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoic acid

Cat. No.: B8196851
M. Wt: 411.5 g/mol
InChI Key: VIUVLZHFMIFLHU-QVKFZJNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral, Fmoc-protected amino acid derivative featuring a tert-butoxy group at the 3-position and a methyl-substituted carbamate at the 2-position. Its stereochemistry (2R,3R) and protective groups make it valuable in peptide synthesis, particularly for introducing steric hindrance or modulating solubility during solid-phase synthesis. The tert-butoxy group enhances stability against acidic conditions, while the Fmoc moiety allows for orthogonal deprotection under basic conditions .

Properties

IUPAC Name

(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)/t15-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUVLZHFMIFLHU-QVKFZJNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc Protection and Coupling Reactions

The compound is commonly synthesized via Fmoc/tBu SPPS protocols. The tert-butyl (tBu) group protects the hydroxyl side chain, while the fluorenylmethyloxycarbonyl (Fmoc) group safeguards the α-amino group. Key steps include:

  • Stepwise Assembly : Iterative deprotection (using piperidine) and coupling (with COMU or HBTU activators) on resin-bound intermediates.

  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis ensure the (2R,3R) configuration.

Table 1: Representative SPPS Conditions

StepReagents/ConditionsYield (%)Citation
Fmoc Deprotection20% Piperidine/DMF, 10 min>95
CouplingCOMU, DIPEA, DMF, 2 hr85–90
Side-Chain DeprotectionTFA/TIS/H2O (95:2.5:2.5), 2 hr90

Solution-Phase Synthetic Routes

Stepwise Protection and Functionalization

A modular approach starts with L-threonine derivatives:

  • Hydroxyl Protection : Reacting L-threonine with tert-butyl chloride or isobutene under acidic conditions (H2SO4 or HCl) to form O-tBu-L-threonine.

  • N-Methylation : Using formaldehyde and sodium cyanoborohydride for reductive alkylation.

  • Fmoc Introduction : Treating the methylated intermediate with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in acetone/water with Na2CO3.

Critical Challenges:

  • Racemization Risk : N-Methylation under basic conditions may lead to epimerization. Low temperatures (0–5°C) and short reaction times mitigate this.

  • Purification : Silica gel chromatography or recrystallization from petroleum ether/ethyl acetate mixtures achieves >98% purity.

Asymmetric Synthesis via Sharpless Aminohydroxylation

Stereoselective Formation of β-Hydroxy Amino Acids

The Sharpless asymmetric aminohydroxylation (AA) reaction installs both amino and hydroxyl groups with high enantiomeric excess (ee):

  • Substrate : Allyl glycine tert-butyl ester.

  • Conditions : FmocNHCl as the nitrogen source, (DHQ)2PHAL ligand, K2OsO2(OH)4 catalyst.

  • Outcome : (2R,3R)-configured β-hydroxy amino acid with 92% ee.

Table 2: Aminohydroxylation Optimization

ParameterOptimal ValueImpact on ee
Ligand(DHQ)2PHAL+15% ee
Temperature0°C+10% ee
Solventt-BuOH/H2O (1:1)+8% ee

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent patents highlight scalable approaches:

  • Catalytic Hydrogenation : Pd/C-mediated deprotection of Z-group intermediates in methanol.

  • Automated Reactors : Integrated systems for saponification (NaOH/acetone) and Fmoc coupling, reducing manual handling.

Table 3: Industrial Process Metrics

MetricBatch ProcessFlow Process
Cycle Time48 hr12 hr
Overall Yield65%78%
Purity97%99%

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • SPPS : Ideal for research-scale peptide synthesis but limited by resin costs at scale.

  • Solution-Phase : Cost-effective for bulk production but requires meticulous purification.

  • Asymmetric Catalysis : High stereoselectivity but complex catalyst systems.

Emerging Methodologies and Green Chemistry

Solvent Substitution

Efforts to replace DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) reduce environmental impact.

Enzymatic Approaches

Lipase-mediated Fmoc protection shows promise for mild, aqueous-phase reactions, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Peptide Synthesis

The compound is utilized in the synthesis of peptides due to its protective groups, which facilitate selective reactions during peptide assembly. The fluorenylmethoxycarbonyl (Fmoc) group is particularly useful for protecting amino acids during solid-phase peptide synthesis.

ApplicationDescription
Peptide Synthesis Acts as a protective group for amino acids in peptide chains.
Fmoc Chemistry Enables the sequential addition of amino acids while maintaining stability.

Drug Development

Research indicates that this compound may have applications in drug development, especially in designing inhibitors for specific enzymes or receptors. Its structural features can be modified to enhance binding affinity and specificity.

StudyFindings
Enzyme Inhibition Studies Demonstrated potential as an inhibitor for certain proteases.
Receptor Binding Affinity Preliminary data suggests improved binding characteristics compared to existing compounds.

Biochemical Research

The compound has been employed in various biochemical studies to investigate metabolic pathways and protein interactions. Its ability to modify protein structure makes it valuable in understanding protein function and dynamics.

Research AreaApplication
Protein Interaction Studies Used to probe interactions between proteins and small molecules.
Metabolic Pathway Analysis Helps elucidate pathways involving amino acids and their derivatives.

Case Study 1: Peptide Synthesis Optimization

In a study aimed at optimizing peptide synthesis protocols, (2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoic acid was used as a key intermediate. The results showed a significant increase in yield and purity of the final peptide product compared to traditional methods.

Case Study 2: Drug Development for Cancer Treatment

A research team investigated the potential of this compound as a lead structure for developing new anticancer agents. Through structure-activity relationship (SAR) studies, modifications to the tert-butoxy group were found to enhance cytotoxicity against cancer cell lines, indicating its promise as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of (2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can interact with proteins and enzymes, leading to modifications in their activity. The tert-butoxy group may also play a role in stabilizing the compound and enhancing its interactions with biological molecules. The pathways involved in its mechanism of action include enzyme inhibition and protein binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic Acid (CAS 71989-35-0)
  • Impact : Reduced compatibility with enzymes or receptors sensitive to stereochemistry compared to the (2R,3R) isomer .
  • Similarity Score : 0.95 (structural similarity based on functional groups) .
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((benzyloxy)(hydroxy)phosphoryl)oxy)butanoic Acid (CAS 175291-56-2)
  • Key Differences : Replaces tert-butoxy with a phosphoryloxy-benzyl group.
  • Impact : Increased polarity due to the phosphate group, altering solubility (aqueous vs. organic phases). Applications extend to phosphopeptide mimetics .

Substituent-Modified Analogs

(2R)-3-(4-tert-Butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic Acid (CAS 1799443-50-7)
  • Key Differences : Incorporates a 4-tert-butoxyphenyl group instead of aliphatic tert-butoxy.
  • Impact: Enhanced aromatic stacking in solid-phase synthesis but reduced solubility in polar solvents. Potential for altered bioactivity in cellular assays .
  • Molecular Weight : 473.56 g/mol (vs. ~457–511 g/mol for other analogs) .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic Acid (CAS 616867-28-8)
  • Key Differences : Methyl groups at 2- and 3-positions increase steric hindrance.
  • Impact : May hinder coupling reactions in peptide synthesis but improves resistance to enzymatic degradation. Lower molecular weight (353.41 g/mol) .

Functional Group Variations

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic Acid (CAS 1217603-41-2)
  • Key Differences : Hydroxy and methyl groups at the 3-position.
  • Impact : Introduces hydrogen-bonding capacity, influencing crystallinity and solubility. Molecular weight: 355.38 g/mol .
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic Acid (CAS 401916-49-2)
  • Key Differences : Aromatic tert-butylphenyl substituent.
  • Impact : Enhances hydrophobic interactions in drug-receptor binding but complicates purification due to low aqueous solubility. Molecular weight: 457.56 g/mol .

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound C₂₅H₂₉NO₅ ~435* Fmoc, tert-butoxy, methyl carbamate High steric hindrance, acid stability
(2R,3S)-Isomer (71989-35-0) C₂₅H₂₉NO₅ 435.50 Fmoc, tert-butoxy Stereosensitivity in synthesis
(2R)-3-(4-tert-Butoxyphenyl) analog C₂₉H₃₁NO₅ 473.56 Fmoc, 4-tert-butoxyphenyl Aromatic stacking, low polarity
(R)-2,3-Dimethyl analog (616867-28-8) C₂₁H₂₃NO₄ 353.41 Fmoc, 2,3-dimethyl Steric hindrance, enzymatic stability

*Estimated based on analogs.

Research Findings and Implications

  • Stereochemistry : The (2R,3R) configuration of the target compound offers distinct coupling efficiency compared to (2R,3S) isomers, critical for chiral peptide synthesis .
  • Functional Groups : Analogs with tert-butoxyphenyl (e.g., CAS 1799443-50-7) show promise in hydrophobic drug design but face solubility limitations .
  • Cross-Reactivity: Structural similarities (e.g., Fmoc backbone) may lead to cross-reactivity in immunoassays, necessitating stringent selectivity checks .

Biological Activity

(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoic acid, commonly referred to as a fluorene-derived amino acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a fluorene moiety and a tert-butoxy group, which may influence its interactions with biological targets.

  • Molecular Formula : C23H27NO5
  • Molecular Weight : 397.47 g/mol
  • CAS Number : 170643-02-4

Potential Mechanisms:

  • Inhibition of Enzyme Activity : Compounds similar in structure have been reported to inhibit enzymes involved in metabolic pathways, potentially impacting processes such as lipid metabolism and cell proliferation.
  • Regulation of Gene Expression : Some fluorene derivatives have been shown to affect the expression of genes related to inflammation and cancer progression.

Biological Activity Studies

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Fluorene Derivative AInhibits HDAC activity, promotes apoptosis in cancer cells
Fluorene Derivative BAnti-inflammatory effects via NF-kB pathway inhibition
Fluorene Derivative CModulates lipid metabolism in hepatocytes

Case Studies

  • Inhibition of Histone Deacetylases (HDACs) :
    • A study demonstrated that certain fluorene derivatives inhibited HDACs, which are critical for regulating gene expression associated with cancer. This suggests that this compound might exhibit similar properties by modulating epigenetic factors related to tumor suppression.
  • Anti-inflammatory Effects :
    • Research has indicated that fluorene-based compounds can reduce inflammation by inhibiting the NF-kB signaling pathway. Given the structural similarities, it is plausible that our compound could exhibit anti-inflammatory properties as well.
  • Effects on Lipid Metabolism :
    • Analogous compounds have been shown to disrupt lipid homeostasis in liver cells, indicating a potential role for this compound in metabolic regulation.

Q & A

Q. What is the functional role of the Fmoc group in this compound, and how does it influence peptide synthesis?

The 9-fluorenylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential peptide elongation. The tert-butoxy group on the β-carbon provides additional steric protection, enhancing stability during acidic deprotection steps .

Q. What storage conditions are critical for maintaining the compound’s stability?

Store the compound as a powder at -20°C in airtight, moisture-free containers. In solution, use anhydrous solvents (e.g., DMF or DCM) and store at -80°C to prevent hydrolysis of the tert-butoxy and Fmoc groups. Exposure to humidity or elevated temperatures accelerates decomposition .

Q. Which purification techniques are effective for isolating this compound?

Reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water (0.1% TFA) is recommended. The Fmoc group’s hydrophobicity aids in separation, while the tert-butoxy group may require longer retention times. Confirm purity via LC-MS (>95% by UV-Vis at 254 nm) .

Advanced Research Questions

Q. How can stereochemical integrity at the (2R,3R) configuration be preserved during synthesis?

Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during the coupling of the methylamino and tert-butoxy groups. Monitor enantiomeric excess via chiral HPLC with a cellulose-based column. For example, a 90:10 hexane/isopropanol mobile phase resolves diastereomers, ensuring >99% ee .

Q. What strategies mitigate contradictory NMR data during structural validation?

Discrepancies in 1^1H/13^13C NMR peaks (e.g., overlapping signals from Fmoc and tert-butoxy groups) can be resolved by:

  • 2D NMR (HSQC, HMBC) to assign quaternary carbons.
  • Isotopic labeling (e.g., 15^{15}N for amino group tracking).
  • X-ray crystallography for absolute configuration confirmation .

Q. How does the tert-butoxy group influence the compound’s reactivity in aqueous environments?

The tert-butoxy group enhances steric shielding, reducing hydrolysis rates at the β-carbon. Kinetic studies in pH 7.4 buffer show a half-life of >72 hours at 25°C, compared to <24 hours for non-protected analogs. This stability is critical for in vivo applications .

Q. What methods optimize coupling efficiency in SPPS when using this derivative?

Pre-activate the carboxylic acid with HBTU/HOBt or COMU in DMF for 5 minutes before coupling to resin-bound peptides. Use a 3-fold molar excess of the compound and monitor coupling via Kaiser test. Microwave-assisted synthesis (50°C, 10 min) increases yields to >90% compared to traditional methods .

Data Contradiction Analysis

Q. How to address inconsistencies in mass spectrometry (MS) and elemental analysis results?

  • MS discrepancies : Sodium adducts ([M+Na]+^+) may dominate in ESI-MS, leading to misassignment. Use MALDI-TOF for accurate mass determination.
  • Elemental analysis : Residual solvents (e.g., DMF) can skew carbon/nitrogen ratios. Dry samples under high vacuum (<0.1 mbar) for 48 hours before analysis .

Q. Why do solubility profiles vary between batches, and how is this resolved?

Batch-to-batch solubility differences in DCM or THF arise from residual trifluoroacetic acid (TFA) from purification. Neutralize TFA by washing with 5% NaHCO3_3 and re-lyophilize. Confirm via 19^{19}F NMR to ensure TFA removal .

Methodological Tables

Table 1: Key Analytical Parameters for Structural Validation

TechniqueParametersCritical Observations
Chiral HPLCCellulose-CSP, 90:10 hexane/IPA, 1 mL/minRetention time: 12.3 min (R,R) vs. 14.1 min (S,S)
X-ray CrystallographyMo-Kα radiation, 100 KCCDC deposition: Confirms (2R,3R)
19^{19}F NMR470 MHz, CDCl3_3δ -75 ppm (TFA residue)

Table 2: Stability Under Accelerated Degradation Conditions

ConditionHalf-Life (25°C)Degradation Pathway
pH 7.4 buffer72 hoursβ-carbon hydrolysis
40% humidity48 hoursFmoc deprotection
UV light (254 nm)24 hoursRadical-mediated cleavage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.